molecular formula C14H18N2O2 B7589423 N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide

Cat. No. B7589423
M. Wt: 246.30 g/mol
InChI Key: SQRBRQZQCMXFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays an important role in the regulation of neuronal activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Mechanism of Action

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in a variety of effects, including reduced seizure activity, reduced anxiety, and potentially reduced drug-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is the primary inhibitory neurotransmitter in the brain, and increased GABAergic neurotransmission can lead to a variety of effects, including reduced neuronal excitability, reduced seizure activity, and potentially reduced anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its high selectivity for GABA-AT, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to be well-tolerated in animal studies, with few adverse effects reported. However, one limitation of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. One area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of substance use disorders, particularly for reducing drug-seeking behavior. Another area of interest is the potential use of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in the treatment of anxiety and depression, which may be related to its ability to increase GABAergic neurotransmission. Finally, further studies are needed to explore the potential therapeutic applications of N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide in other neurological and psychiatric disorders.

Synthesis Methods

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including a pyrrolidine ring and a benzimidazole ring, which are then coupled together to form N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide. The final product is obtained through purification by column chromatography and recrystallization.

Scientific Research Applications

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. Preclinical studies have demonstrated that N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance use disorders.

properties

IUPAC Name

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-4-2-1-3-12(13)14(18)15-10-7-8-16(9-10)11-5-6-11/h1-4,10-11,17H,5-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRBRQZQCMXFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpyrrolidin-3-yl)-2-hydroxybenzamide

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